molecular formula C18H18N2O5S B14929917 ethyl 2-{[(4-nitrophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[(4-nitrophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B14929917
M. Wt: 374.4 g/mol
InChI Key: VPLGSRXVRSVPCT-UHFFFAOYSA-N
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Description

ETHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, features a nitrophenyl group, an acetylamino group, and a cyclopenta[b]thiophene core, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[b]thiophene Core: This step involves the cyclization of a suitable precursor, such as a 2-bromoacetylthiophene derivative, under basic conditions.

    Introduction of the Acetylamino Group: The acetylation of the amino group is achieved using acetic anhydride in the presence of a base like pyridine.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic aromatic substitution reaction, using a nitrophenyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

ETHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized thiophenes.

Mechanism of Action

The mechanism of action of ETHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The acetylamino group may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[2-(4-NITROPHENYL)ACETYL]AMINO}-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitrophenyl and acetylamino groups with the cyclopenta[b]thiophene core makes this compound a valuable scaffold for the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-nitrophenyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H18N2O5S/c1-2-25-18(22)16-13-4-3-5-14(13)26-17(16)19-15(21)10-11-6-8-12(9-7-11)20(23)24/h6-9H,2-5,10H2,1H3,(H,19,21)

InChI Key

VPLGSRXVRSVPCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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